N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide
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Overview
Description
N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides It is characterized by the presence of both methoxy and nitro functional groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide typically involves the reaction of 3-methoxyaniline with 2-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
- Dissolve 3-methoxyaniline and 2-nitroaniline in anhydrous dichloromethane.
- Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: N1-(3-methoxyphenyl)-N2-(2-aminophenyl)oxalamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N1-(3-carboxyphenyl)-N2-(2-nitrophenyl)oxalamide.
Scientific Research Applications
N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, which could influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-methoxyphenyl)-N2-(2-aminophenyl)oxalamide
- N1-(3-carboxyphenyl)-N2-(2-nitrophenyl)oxalamide
- N1-(3-methoxyphenyl)-N2-(2-chlorophenyl)oxalamide
Uniqueness
N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide is unique due to the combination of methoxy and nitro groups on the phenyl rings, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-N'-(2-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-11-6-4-5-10(9-11)16-14(19)15(20)17-12-7-2-3-8-13(12)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJHORLHSRJUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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